Zolantidine

概要

説明

ゾランチジンは、スミス・クライン・アンド・フレンチによって開発された、脳関門を通過する選択的ヒスタミンH2受容体拮抗薬です。 これは、他の末梢および中枢受容体よりもH2受容体に対して30倍高い効力を有するベンゾチアゾール誘導体です 。 この化合物は、脳におけるヒスタミンの代謝に関与する酵素であるヒスタミンN-メチルトランスフェラーゼを阻害する能力で知られています .

2. 製法

ゾランチジンの合成は、ベンゾチアゾールコアの調製から始まるいくつかの段階を含みます。合成経路は通常、次の段階を含みます。

ベンゾチアゾールコアの形成: これは、2-アミノチオフェノールと適切なアルデヒドまたはケトンを反応させてベンゾチアゾール環を形成します。

ピペリジニルメチル基の付加: 次に、ベンゾチアゾールコアをピペリジニルメチル誘導体と反応させて、ピペリジニルメチル基を導入します。

ゾランチジンの工業生産方法は、これらの段階を最適化して高い収率と純度を確保し、スケーラブルな反応条件を使用することになるでしょう。

準備方法

The synthesis of Zolantidine involves several steps, starting with the preparation of the benzothiazole core. The synthetic route typically includes the following steps:

Formation of the Benzothiazole Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

Attachment of the Piperidinylmethyl Group: The benzothiazole core is then reacted with a piperidinylmethyl derivative to introduce the piperidinylmethyl group.

Formation of the Final Product: The final step involves the reaction of the intermediate with a phenoxypropyl derivative to form this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

化学反応の分析

ゾランチジンは、次のようないくつかの種類の化学反応を起こします。

酸化: ゾランチジンは、特定の条件下で酸化されて様々な酸化生成物を形成することができます。

還元: 還元反応は、ゾランチジンに存在する官能基を修飾するために使用することができます。

置換: ゾランチジンは、特にベンゾチアゾールコアとピペリジニルメチル基において、置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件によって異なりますが、異なる薬理学的特性を持つゾランチジンの修飾誘導体を含む可能性があります .

4. 科学研究への応用

ゾランチジンには、次のようないくつかの科学研究への応用があります。

化学: ゾランチジンは、ベンゾチアゾール誘導体の性質と反応を研究するためのモデル化合物として使用されます。

生物学: ゾランチジンは、様々な生物学的プロセスにおけるヒスタミンH2受容体の役割を研究するために使用されます。

医学: ゾランチジンは、アレルギーや胃酸障害など、ヒスタミンの調節異常を伴う状態における潜在的な治療的応用について調査されています。

科学的研究の応用

Pharmacological Properties

Zolantidine exhibits a high affinity for H2 receptors, demonstrating significant potency in various biological systems, including:

- Central Nervous System (CNS) Activity : this compound penetrates the brain effectively, making it a valuable tool for studying histamine's physiological and pathological roles within the CNS. It has been shown to inhibit histamine-stimulated adenylate cyclase activity in guinea pig brain tissues, indicating its potential impact on neurotransmitter signaling pathways .

- Aggression and Anxiety Modulation : Research indicates that this compound can suppress aggressive behaviors in histamine N-methyltransferase knockout mice, suggesting its role in modulating aggression linked to histaminergic activity. Additionally, it has been shown to reduce anxiety-like behaviors induced by other pharmacological agents .

Research Applications

This compound's applications in scientific research can be categorized as follows:

Neuropharmacology Studies

- Histamine Receptor Interaction : this compound serves as a model compound for studying the effects of H2 receptor antagonism on various neurophysiological processes, including cognition and memory retention. Studies have demonstrated that it can reverse cognitive deficits induced by scopolamine in animal models .

- Pain and Analgesia : The compound has been investigated for its potential to enhance the analgesic effects of opioids such as morphine, highlighting its utility in pain management research .

Behavioral Research

- Sleep-Wake Cycle Investigations : Unlike traditional H1 antagonists, this compound does not significantly alter sleep parameters in chronic sleep recordings in rats. This suggests that H2 receptors may not play a crucial role in sleep regulation, opening avenues for further exploration into the mechanisms of sleep modulation .

- Aggression Studies : The ability of this compound to modulate aggressive behavior provides insights into the role of histaminergic systems in behavioral neuroscience. This application is particularly relevant for understanding psychiatric disorders where aggression is a symptom .

Table 1: Summary of Key Findings

Case Study Example

In a study examining this compound's effects on anxiety-like behaviors, researchers found that it significantly reduced anxiety symptoms induced by histamine H3 receptor antagonism. This highlights its potential use in developing treatments for anxiety disorders linked to dysregulated histaminergic signaling .

作用機序

ゾランチジンは、ヒスタミンH2受容体に選択的に結合して阻害することによって効果を発揮します。この阻害は、胃酸分泌や免疫反応など、様々な生理学的プロセスに関与する神経伝達物質であるヒスタミンの作用を阻止します。 ヒスタミンH2受容体をブロックすることにより、ゾランチジンは胃酸分泌を減らし、潰瘍病や逆流性食道炎などの状態における潜在的な治療的応用があります .

6. 類似の化合物との比較

ゾランチジンは、その高い効力と脳関門を通過する能力により、ヒスタミンH2受容体拮抗薬の中で独特です。類似の化合物には、次のようなものがあります。

シメチジン: 別のヒスタミンH2受容体拮抗薬ですが、効力が低く、脳関門を通過する能力も限られています。

ラニチジン: シメチジンと似ていますが、中等度の効力を持ち、脳関門を通過する能力も限られています。

ファモチジン: シメチジンやラニチジンよりも強力なヒスタミンH2受容体拮抗薬ですが、それでも脳関門を通過する能力は限られています。

ゾランチジンの脳関門を通過するユニークな能力と高い効力は、研究と潜在的な治療的応用において貴重な化合物となっています .

類似化合物との比較

Zolantidine is unique among histamine H2 receptor antagonists due to its high potency and ability to penetrate the brain. Similar compounds include:

Cimetidine: Another histamine H2 receptor antagonist, but with lower potency and limited brain penetration.

Ranitidine: Similar to Cimetidine, with moderate potency and limited brain penetration.

Famotidine: A more potent histamine H2 receptor antagonist than Cimetidine and Ranitidine, but still with limited brain penetration.

This compound’s unique ability to penetrate the brain and its high potency make it a valuable compound for research and potential therapeutic applications .

生物活性

Zolantidine, also known as SK&F 95282, is a selective histamine H2 receptor antagonist that has garnered attention for its potent biological activity, particularly in the central nervous system (CNS). This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

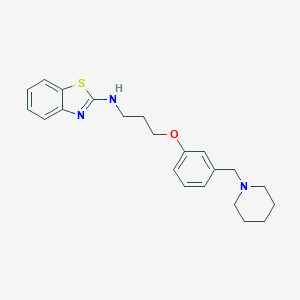

Chemical Structure and Properties

This compound is a benzothiazole derivative characterized by the following chemical structure:

- Chemical Name : N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine dimaleate

It is recognized for its ability to penetrate the blood-brain barrier, making it a valuable candidate for CNS-related studies.

This compound functions primarily as an antagonist at histamine H2 receptors. Its selectivity and potency are notable:

- Potency : this compound exhibits significant antagonistic activity at H2 receptors with apparent pA2 values of approximately 7.46 in guinea-pig atria and 7.26 in rat uterus .

- Brain Penetration : It has been shown to achieve a brain-to-blood concentration ratio of 1.45, indicating effective CNS penetration .

Cardiac and Gastric Actions

This compound's effects have been studied across various physiological systems:

- Cardiac System : In guinea pig atria, this compound competitively antagonized histamine-induced positive chronotropic effects, with pA2 values ranging from 6.78 to 6.98 . At higher concentrations, it reduced basal heart rate and cardiac contractility.

- Gastric System : Interestingly, this compound did not significantly affect histamine-induced gastric acid secretion in isolated rat gastric fundus or in conscious cat models . This suggests a unique profile that differentiates its action between cardiac and gastric H2 receptors.

Research Findings and Case Studies

Numerous studies have highlighted the implications of this compound in cognitive functions and memory enhancement:

- Cognitive Enhancement : In research examining the role of histaminergic neurotransmission in memory, this compound was found to inhibit the memory-enhancing effects induced by oleoylethanolamide (OEA) when administered intra-BLA (basolateral amygdala) . This underscores its potential role in modulating cognitive processes via H2 receptor inhibition.

- Memory Deficits : A study demonstrated that administration of this compound alongside other agents could reverse cognitive deficits induced by drugs like dizocilpine (DIZ), suggesting its utility in addressing memory impairments .

Comparative Analysis with Other Antagonists

The following table summarizes the comparative biological activity of this compound with other known H2 receptor antagonists:

| Compound | Cardiac pA2 Value | Gastric pA2 Value | CNS Penetration |

|---|---|---|---|

| This compound | 6.98 | Not significant | Yes |

| Ranitidine | 6.84 | 6.78 | Limited |

| Famotidine | Not specified | Not specified | Limited |

This table illustrates this compound's unique profile as a potent cardiac antagonist while exhibiting limited effects on gastric secretions compared to ranitidine.

特性

IUPAC Name |

N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBONGDXTUOOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048460 | |

| Record name | Zolantidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104076-38-2 | |

| Record name | N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104076-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolantidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104076382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolantidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLANTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1108XAY01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。